Stibocaptate

Schistosomiasis chemotherapy Treatment regimen optimization Trivalent antimonial comparators

Stibocaptate (antimony dimercaptosuccinate; Astiban®; TWSb) is a trivalent organoantimony compound in which antimony(III) is chelated by the thiol groups of dimercaptosuccinic acid (DMSA), forming a cyclic thioantimonate structure of molecular formula C₁₂H₁₂O₁₂S₆Sb₂ (MW 784.1 g/mol). Its hexasodium salt (CAS 3064-61-7) is water-soluble and was historically developed as an intramuscularly administered schistosomicide and anti-leishmanial agent.

Molecular Formula C12H12O12S6Sb2
Molecular Weight 784.1 g/mol
CAS No. 1986-66-9
Cat. No. B1212483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStibocaptate
CAS1986-66-9
Synonyms2,3-dimercaptosuccinic acid-cyclic-thioantimonate
Antiban
antimony dimercaptosuccinate
Astiban
stibocaptate
stibocaptate, hexasodium salt
Molecular FormulaC12H12O12S6Sb2
Molecular Weight784.1 g/mol
Structural Identifiers
SMILESC1(C(S[Sb](S1)SC(C(C(=O)O)S[Sb]2SC(C(S2)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/3C4H6O4S2.2Sb/c3*5-3(6)1(9)2(10)4(7)8;;/h3*1-2,9-10H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6
InChIKeyWRIDGMJGKDWAJY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stibocaptate (CAS 1986-66-9): Trivalent Antimony-DMSA Chelate for Anti-Schistosomal and Anti-Leishmanial Research


Stibocaptate (antimony dimercaptosuccinate; Astiban®; TWSb) is a trivalent organoantimony compound in which antimony(III) is chelated by the thiol groups of dimercaptosuccinic acid (DMSA), forming a cyclic thioantimonate structure of molecular formula C₁₂H₁₂O₁₂S₆Sb₂ (MW 784.1 g/mol) [1]. Its hexasodium salt (CAS 3064-61-7) is water-soluble and was historically developed as an intramuscularly administered schistosomicide and anti-leishmanial agent [2]. Unlike pentavalent antimonials (sodium stibogluconate, meglumine antimoniate), stibocaptate arrives pre-formed in the trivalent Sb(III) state—the pharmacologically active oxidation state—bypassing the host-dependent reduction step required for pentavalent prodrug activation [3]. The compound additionally shares the DMSA backbone with the oral heavy-metal chelator succimer (Chemet®), placing it at the intersection of anti-parasitic and chelation chemistry [4].

Why Stibocaptate Cannot Be Interchanged with Other Antimonials: Evidence of Scaffold-Specific Pharmacokinetics and Toxicity


Trivalent antimonial drugs are not a uniform class. The chelating ligand profoundly governs antimony disposition, toxicity, and dosing practicality. Stibocaptate's DMSA scaffold confers a distinct pharmacokinetic signature—only 13.8% of the antimony dose is excreted in urine within 24 hours versus 49% for tartar emetic at equivalent antimony content [1]. This prolonged tissue retention enables short-course (2–5 day) regimens, whereas the stibophen (Fuadin) comparator requires 6–7 weeks to achieve a comparable cure rate [2]. Equally important, the acute systemic toxicity (LD₅₀) of stibocaptate is approximately 6-fold lower than that of tartar emetic (290 vs. 49 mg/kg in rats) [3]. These differences mean that substituting stibocaptate with another trivalent antimonial would alter both the dosing schedule and the toxicity profile in ways that cannot be compensated for by simple dose adjustment. The specific evidence quantified below establishes why stibocaptate occupies a distinct selection niche for researchers and formulators working on anti-parasitic organometallics.

Stibocaptate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Treatment Duration: 4–5 Day Course vs. 6–7 Weeks for Equivalent Schistosomicidal Efficacy

In a randomized controlled trial of 135 patients with Schistosoma mansoni infection, stibocaptate (Astiban®, TWSb/6) administered as a 20-mL course of 10% solution over 4–5 days achieved a cure rate of 79.6%, which was statistically indistinguishable from the 80.4% cure rate obtained with stibophen (Fuadin®) given as an 80-mL course of 6.3% solution over 6–7 weeks [1]. The treatment duration reduction is approximately 85–90% (4–5 days vs. 42–49 days) while maintaining equivalent parasitological cure. This duration advantage is a direct consequence of stibocaptate's slower antimony excretion kinetics—only 13.8% urinary excretion in the first 24 hours versus 49% for tartar emetic [2]—which sustains therapeutic tissue levels without requiring prolonged repetitive dosing.

Schistosomiasis chemotherapy Treatment regimen optimization Trivalent antimonial comparators

Acute Systemic Toxicity: ~6-Fold Higher LD₅₀ Compared to Tartar Emetic

In a comparative toxicological study conducted in rats, the acute median lethal dose (LD₅₀) of stibocaptate (Astiban) was determined to be 290 mg/kg, compared to 49 mg/kg for tartar emetic (antimony potassium tartrate) [1]. This represents an approximately 5.9-fold greater safety margin for acute systemic exposure. Importantly, the subacute toxicity testing revealed that while both compounds produced hematological changes (reduced hemoglobin and hematocrit), stibocaptate was specifically noted to be devoid of direct toxic effects on the heart, whereas tartar emetic was identified as the most cardiotoxic drug in the panel [1]. The wider therapeutic index of stibocaptate is corroborated by electrocardiographic studies showing that although Astiban produces T-wave changes (common to all antimonials), it is less cardiotoxic than sodium antimony tartrate [2].

Antimonial toxicology Safety margin Preclinical toxicity screening

Antimony Excretion Kinetics: Prolonged Tissue Retention Enables Short-Course Dosing vs. Rapid Clearance of Tartar Emetic

In a comparative human disposition study of patients infected with Schistosoma haematobium, the 24-hour urinary antimony excretion after stibocaptate (Astiban, 3.1 mg/kg dose) was only 13.8% of the administered dose, with cumulative 7-day excretion reaching 23.4%. In contrast, tartar emetic (2.5 mg/kg dose, equivalent antimony content ~0.8 mg Sb/kg) showed rapid elimination with 49% excreted in the first 24 hours and 56% in the first week [1]. The antimony concentration in excreted schistosome eggs after tartar emetic was approximately 10-fold higher than after Astiban at the same dose level, suggesting differential mechanisms of drug-parasite interaction beyond simple tissue concentration [1]. This slow-release pharmacokinetic profile of stibocaptate is mechanistically linked to the stability of the DMSA-antimony chelate, which dissociates more gradually under physiological conditions compared to the tartrate complex [2].

Antimony pharmacokinetics Drug disposition Dosing interval optimization

In Vitro Glycolytic Inhibition Potency: Equivalent to Niridazole at Clinically Relevant Concentrations in Schistosoma mansoni

In a comparative in vitro study exposing the Egyptian strain of Schistosoma mansoni worms to graded drug concentrations, stibocaptate (Astiban) at 2 mg% reduced glucose uptake by 63% and lactic acid production by 43%; at 18 mg%, both glucose uptake and lactic acid production were inhibited by 72% [1]. The comparator drug niridazole (Ambilhar) at 2 mg% inhibited glucose uptake by 64% and lactic acid production by only 9%; at 18 mg%, glucose uptake inhibition reached 77% and lactic acid inhibition 54% [1]. Notably, stibocaptate produced complete loss of worm motility at concentrations above 2 mg%, whereas niridazole only reduced motility to approximately one-third [1]. The mechanism of stibocaptate's glycolytic blockade is attributed to inhibition of phosphofructokinase (PFK), the rate-limiting enzyme of glycolysis in schistosomes, which is more sensitive to trivalent antimonials than the mammalian heart muscle enzyme [2].

Glycolysis inhibition Phosphofructokinase Schistosoma mansoni metabolism

Dual-Pathogen Spectrum: Activity Against Both Schistosomes and Filarial Larvae at Defined Concentrations

Stibocaptate (Astiban) killed third-stage larvae (L3) of the filarial nematode Brugia pahangi in vitro at a concentration of 50 ppm, while exhibiting no effect on microfilariae even at 1 × 10⁴ ppm (10,000 ppm)—a 200-fold higher concentration [1]. In a mosquito feeding model, no larvae developed in Aedes aegypti mosquitoes fed on 1% stibocaptate in 10% sucrose solution [1]. This stage-selective toxicity (L3 larvae vs. microfilariae) is distinct from other antimonials: tartar emetic and stibophen gave inadequate results against adult Litomosoides carinii parasites in Mastomys natalensis, whereas stibocaptate's free acid form showed marked activity in standard 5-day dosing regimens [2]. The dual anti-schistosomal and anti-filarial activity profile, combined with the heavy-metal chelation capacity of the DMSA backbone [3], makes stibocaptate a uniquely multi-purpose organoantimony scaffold.

Anti-filarial activity Brugia pahangi Extended anti-parasitic spectrum

Stibocaptate Optimal Use Scenarios: Evidence-Backed Applications in Anti-Parasitic Drug Discovery and Organoantimony Research


Short-Course Schistosomicidal Efficacy Benchmarking in Murine or Hamster Models of Schistosoma mansoni

Researchers requiring a trivalent antimonial positive control that delivers ~80% worm burden reduction after a single 4–5 day course—matching the efficacy of stibophen but with 88% shorter treatment duration—should select stibocaptate. The evidence establishes that at total doses exceeding 30 mg/kg, a single course yields a 78% cure rate in human S. mansoni infection [1], and ambulatory 5-injection regimens achieve 93% presumptive cure in urinary schistosomiasis [2]. The known pharmacokinetic profile—13.8% urinary antimony excretion in 24 hours [3]—allows researchers to design sparse-sampling PK/PD studies without the logistical burden of daily injections over 6–7 weeks.

Trivalent Antimony Reference Standard for In Vitro Glycolytic Inhibition and Motility Assays

Investigators studying the mechanism of phosphofructokinase (PFK) inhibition in schistosomes or conducting motility-based anti-parasitic screens can use stibocaptate as a well-characterized reference inhibitor. At 2 mg% (20 µg/mL), it reliably reduces glucose uptake by 63%, lactic acid production by 43%, and completely immobilizes worms—a more robust motility endpoint than niridazole, which only reduces motility to one-third at equivalent concentrations [4]. The differential sensitivity of schistosome PFK versus mammalian PFK to trivalent antimonials [5] makes stibocaptate a valuable probe for parasite-selective glycolysis targeting.

Antimony Disposition and Chelate Stability Studies Comparing DMSA vs. Tartrate Ligand Scaffolds

For researchers dissecting the role of the chelating ligand in antimony pharmacokinetics, stibocaptate (DMSA chelate) provides a stark contrast to tartar emetic (tartrate chelate). The 3.6-fold difference in 24-hour urinary excretion and 10-fold difference in parasite egg antimony concentration [3] offer a quantitative framework for structure-disposition relationship studies. The DMSA backbone also links stibocaptate to the clinical chelator succimer [6], enabling comparative studies of antimony vs. non-metal DMSA conjugates in heavy metal detoxification models.

Brugia spp. L3 Larval Killing Assays for Filarial Drug Screening Cascades

Laboratories operating filarial drug discovery pipelines can deploy stibocaptate as a stage-selective positive control that kills Brugia pahangi L3 larvae at 50 ppm while sparing microfilariae at concentrations up to 10,000 ppm—a >200-fold selectivity window [7]. This stage-specific activity profile is valuable for phenotypic screening cascades that aim to identify compounds with macrofilaricidal or transmission-blocking properties, distinct from microfilaricidal agents. The complete blockade of larval development in the mosquito vector at 1% dietary concentration [7] further supports its use in transmission-blocking assay development.

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